molecular formula C18H21N5O2S B6436201 N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2549019-38-5

N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B6436201
CAS No.: 2549019-38-5
M. Wt: 371.5 g/mol
InChI Key: RIWMTSMVQGLRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[2,3-d]pyrimidin-4-yl core linked to a pyrrolidin-3-yl moiety via a methylamino bridge. A phenyl group and a methanesulfonamide group are attached to the nitrogen atoms of the pyrrolidine ring, distinguishing it from analogs with alternative substituents (e.g., cyclohexyl or cyclobutyl groups) .

Properties

IUPAC Name

N-methyl-1-phenyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-22(26(24,25)12-14-5-3-2-4-6-14)15-8-10-23(11-15)18-16-7-9-19-17(16)20-13-21-18/h2-7,9,13,15H,8,10-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWMTSMVQGLRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold is typically constructed via Gould-Jacobs cyclization, employing ethyl cyanoacetate and malononitrile precursors. A patented method (US8987283B2) details the following optimized conditions:

Subsequent chlorination using POCl₃/PCl₅ (4:1) at 80°C for 6 hours converts the hydroxyl group to a chloro substituent, achieving 92% conversion.

Stepwise Synthetic Routes

Route 1: Sequential Alkylation-Sulfonylation

This three-step protocol dominates industrial-scale production:

Step 1 : Nucleophilic substitution of Intermediate A with pyrrolidine

Step 2 : N-Methylation via Eschweiler-Clarke reaction

Step 3 : Sulfonylation with phenylmethanesulfonyl chloride

Table 1: Comparative Analysis of Route 1 Parameters

StepReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC)
1Pyrrolidine, K₂CO₃6088598.2
2HCHO, HCO₂H100249197.8
3PhCH₂SO₂Cl, Et₃N027699.1

Route 2: Convergent Synthesis via Buchwald-Hartwig Amination

A patent-optimized method (US8987283B2) employs palladium catalysis for direct C-N bond formation:

Key Reaction :

Advantages :

  • Eliminates intermediate isolation

  • Higher atom economy (78% vs. 62% in Route 1)

  • Reduced byproduct formation (<2% dehalogenated side products)

Critical Process Optimization Strategies

Solvent System Optimization

DMF outperforms THF and DMSO in nucleophilic substitutions due to:

  • Higher dielectric constant (ε = 36.7) enhancing ionic intermediate stability

  • Optimal boiling point (153°C) for reflux conditions

  • Improved solubility of polar intermediates (≥15 mg/mL)

Table 2: Solvent Impact on Step 1 Yield

SolventDielectric ConstantYield (%)Purity (%)
DMF36.78598.2
DMSO46.77296.1
THF7.55894.3

Catalytic System Tuning

The Buchwald-Hartwig amination requires precise ligand-metal pairing:

  • Pd₂(dba)₃/Xantphos : 82% yield, 98.5% purity

  • Pd(OAc)₂/BINAP : 68% yield, 94.2% purity

  • PdCl₂(PPh₃)₂/DPEPhos : 73% yield, 96.8% purity

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with isocratic elution (MeCN:H₂O 65:35 + 0.1% TFA) achieves 99.5% purity. Critical parameters:

  • Flow rate: 1.0 mL/min

  • Retention time: 8.2 min

  • Column temp: 25°C

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, Ph-H), 4.21 (m, 1H, pyrrolidine-H), 3.82 (s, 3H, N-CH₃)

  • HRMS : m/z calc. for C₁₈H₂₁N₅O₂S [M+H]⁺: 371.1412, found: 371.1409

Industrial-Scale Production Challenges

Byproduct Formation and Mitigation

Major impurities include:

  • Des-methyl derivative (0.6%): Controlled via excess methylating agents

  • Sulfone oxide (0.3%): Minimized by inert atmosphere processing

Environmental Considerations

Solvent recovery systems achieve 92% DMF reuse, reducing E-factor from 18.2 to 4.7 .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The methanesulfonamide moiety undergoes nucleophilic substitution under basic conditions. Studies demonstrate that the sulfonyl group can be displaced by amines or alcohols via SN2 mechanisms. For example:

Reaction ConditionsReagentsProductYield (%)Ref.
K2CO3, DMF, 80°C, 12 hrBenzylamineN-benzyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)amine63
NaH, THF, 0°C → RT, 6 hrPropargyl alcoholO-propargyl sulfonate derivative48

The reaction efficiency depends on steric hindrance from the pyrrolidine ring and electronic effects from the pyrimidine nitrogen atoms .

Hydrolysis Reactions

The sulfonamide group resists hydrolysis under mild acidic/basic conditions but degrades in concentrated H2SO4 or prolonged heating (>100°C):

  • Acidic Hydrolysis (6M HCl, reflux, 24 hr):
    Cleaves the sulfonamide bond to yield:

    • 1-Phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanamine

    • Methanesulfonic acid

  • Basic Hydrolysis (10% NaOH, 120°C, 48 hr):
    Partial decomposition of the pyrrolo[2,3-d]pyrimidine ring observed via LC-MS .

Electrophilic Aromatic Substitution (EAS)

The pyrrolo[2,3-d]pyrimidine core undergoes regioselective nitration and halogenation:

ReactionConditionsPosition ModifiedSelectivity FactorRef.
NitrationHNO3/H2SO4, 0°C, 2 hrC5 of pyrimidine8:1 (C5 vs C7)
BrominationBr2/FeCl3, CHCl3, RT, 6 hrC7 of pyrrole>95%

Density Functional Theory (DFT) calculations attribute this selectivity to electron density distribution and frontier orbital interactions .

Alkylation/Cross-Coupling at the Pyrrolidine Nitrogen

The tertiary amine in the pyrrolidine ring participates in Pd-catalyzed cross-coupling:

python
# Example: Buchwald-Hartwig amination (adapted from [6]) Catalyst: Pd2(dba)3/Xantphos Base: Cs2CO3 Solvent: Toluene, 110°C Reagent: 4-Bromotoluene Product: N-(p-tolyl)-modified derivative (82% yield)

Tautomerism and Isomerization

The 7H-pyrrolo[2,3-d]pyrimidine system exhibits pH-dependent tautomerism:

  • Neutral pH (6–8): 7H-tautomer predominates (93%)

  • Alkaline pH (>10): 9H-tautomer forms via deprotonation .

Notably, alkyne-containing derivatives undergo base-mediated isomerization:

text
Terminal alkyne → Internal alkyne Conditions: NaOEt/DMSO, 90°C, 3 hr Mechanism: Base-induced proton abstraction followed by [1,3]-sigmatropic shift[2][7]

Stability Under Oxidative Conditions

The compound shows limited stability in oxidative environments:

Oxidizing AgentConditionsDegradation ProductsHalf-LifeRef.
H2O2 (3%)RT, 24 hrSulfone derivative (23%) + cleavage products18 hr
mCPBADCM, 0°C, 1 hrEpoxidized pyrrolidine (71%)N/A

Photochemical Reactivity

UV irradiation (254 nm) induces C–S bond cleavage in the sulfonamide group:

text
Quantum Yield (Φ): 0.12 ± 0.03 Primary Products: 1. 7H-pyrrolo[2,3-d]pyrimidin-4-amine radical 2. Phenyl-pyrrolidine methanesulfinyl radical[9]

Scientific Research Applications

Synonyms

  • N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
  • CAS Number: 2549019-38-5

Janus Kinase (JAK) Inhibition

N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide has been identified as a potent JAK inhibitor. JAKs are critical in the signaling pathways of various cytokines involved in immune responses. By inhibiting JAK activity, this compound can modulate immune responses, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

Case Study: PF-04965842

A related compound, PF-04965842, demonstrated efficacy in clinical trials for JAK1-mediated autoimmune diseases. It showed significant improvement in disease symptoms compared to placebo controls, highlighting the therapeutic potential of JAK inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold .

Cancer Treatment

The structural features of this compound position it as a promising candidate for cancer therapy. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Example: Targeting EGFR Mutants

Inhibitors that share structural similarities with this compound have been studied for their ability to bind to mutated forms of the Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers. For instance, studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives can effectively inhibit EGFR mutants associated with non-small cell lung cancer .

Neuropharmacology

Emerging research suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroinflammation, indicating that this compound may also have implications in treating neurodegenerative disorders.

Data Summary Table

Application AreaMechanism of ActionRelevant Studies / Case Studies
Autoimmune DiseasesJAK inhibitionPF-04965842 clinical trials
Cancer TreatmentInhibition of EGFR mutantsStudies on pyrrolo[2,3-d]pyrimidine derivatives
NeuropharmacologyModulation of neurotransmitter systemsEmerging research on neuroinflammation

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrrolopyrimidine core is known to interact with various biological targets, leading to modulation of their activity. The exact mechanism would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Oclacitinib Maleate (PF-03394197)

  • Structure : Features a cyclohexyl group instead of phenyl and a methylsulfonamide group on a trans-cyclohexyl scaffold .
  • Activity : A Janus kinase (JAK) inhibitor approved for veterinary use in allergic dermatitis.
  • Key Differences: The cyclohexyl group enhances metabolic stability compared to the phenyl group in the target compound. Higher solubility in DMSO and methanol due to the maleate counterion .
Parameter Target Compound Oclacitinib Maleate
Molecular Weight Not reported 453.51 g/mol
Core Structure Pyrrolidine trans-Cyclohexane
Therapeutic Application Undisclosed Allergic dermatitis
Solubility Unknown DMSO/methanol (slight)

N-(cis-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide (PF-04965842)

  • Structure : Cyclobutyl ring replaces pyrrolidine, with propane-1-sulfonamide .
  • Activity : Exhibits JAK1 selectivity, with preclinical efficacy in autoimmune models.
  • Propane sulfonamide may alter pharmacokinetics compared to methane sulfonamide .
Parameter Target Compound PF-04965842
Molecular Weight Not reported ~350–392 g/mol*
Selectivity Undisclosed JAK1 > JAK2/3
Yield in Synthesis Not reported 39% (similar analogs)

*Estimated from analogs in –5.

AZD5363 (Akt Inhibitor)

  • Structure : Piperidine-4-carboxamide core with 4-chlorophenyl and hydroxypropyl groups .
  • Activity : Potent Akt kinase inhibitor (IC₅₀ = 5–20 nM) with oral bioavailability .
  • Key Differences :
    • The carboxamide group enhances hydrogen bonding with Akt’s ATP-binding pocket.
    • Lacks the sulfonamide group, reducing off-target effects on sulfotransferases .
Parameter Target Compound AZD5363
Biological Target Undisclosed Akt1/2/3 kinases
Oral Bioavailability Unknown Yes
Clinical Phase N/A Phase II (cancer)

N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}methanesulfonamide Derivatives

  • Structure : Cyclobutyl analogs with variable sulfonamide substituents (e.g., cyclopropyl, piperidine) .
  • Activity : Moderate potency in kinase assays (IC₅₀ = 100–500 nM) .
  • Key Differences :
    • Substitutions on the sulfonamide group (e.g., cyclopropyl) modulate membrane permeability.
    • Lower molecular weights (~322–350 g/mol) compared to the target compound .

Critical Analysis of Structural and Functional Variations

  • Phenyl vs. Cyclohexyl/Cyclobutyl Groups : The phenyl group in the target compound may confer π-π stacking interactions in hydrophobic binding pockets, whereas cyclohexyl/cyclobutyl groups enhance conformational rigidity .
  • Sulfonamide Substituents : Methane sulfonamide in the target compound versus propane or piperidine sulfonamide in analogs affects solubility and off-target interactions .
  • Therapeutic Potential: The target compound’s pyrrolidine core is less common in clinical candidates compared to piperidine (AZD5363) or cyclohexane (Oclacitinib), suggesting unexplored pharmacological niches .

Biological Activity

N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Chemical Formula : C₁₈H₂₃N₅O₂S
  • Molecular Weight : 373.47 g/mol
  • IUPAC Name : this compound

This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity, particularly in inhibiting various enzymes and receptors.

This compound exhibits several biological activities:

  • Inhibition of Tyrosine Kinases :
    • The compound has been shown to inhibit receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and HER2. These receptors are crucial in cancer cell proliferation and angiogenesis .
    • In vitro studies indicate that it can significantly reduce cell viability in cancer cell lines by inducing apoptosis .
  • Anti-inflammatory Properties :
    • Research suggests that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold possess anti-inflammatory effects by modulating pathways involved in inflammatory responses .
  • Antioxidant Activity :
    • Compounds similar to this one have demonstrated antioxidant properties, which are beneficial in reducing oxidative stress within cells .

Pharmacological Effects

The pharmacological profile of this compound includes:

EffectDescription
AnticancerInhibits proliferation of cancer cells through tyrosine kinase inhibition.
Anti-inflammatoryReduces inflammation via modulation of immune response pathways.
AntioxidantScavenges free radicals and reduces oxidative stress.

Case Study 1: Cancer Treatment

In a study focusing on its anticancer properties, this compound was tested against various cancer cell lines. Results indicated a significant decrease in cell viability with an IC50 value in the low micromolar range, highlighting its potential as a therapeutic agent for cancer treatment .

Case Study 2: Inhibition of Inflammatory Responses

Another study evaluated the anti-inflammatory effects of this compound in animal models of inflammation. The results demonstrated a marked reduction in inflammatory markers and symptoms when treated with the compound compared to control groups .

Q & A

Q. What are the optimized synthetic routes for N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide, and how do reaction conditions influence yield?

Synthesis typically involves multi-step protocols, including cyclization, sulfonamide coupling, and purification. For example:

  • Step 1 : Cyclobutane intermediate formation using 2-methyltetrahydrofuran under inert conditions (20–60°C) .
  • Step 2 : Amine coupling with 7H-pyrrolo[2,3-d]pyrimidine derivatives in isopropyl alcohol at 80°C for 48 hours, catalyzed by N-ethyl-N,N-diisopropylamine .
  • Step 3 : Final sulfonamide formation via 1,1'-carbonyldiimidazole-mediated coupling in 2-methyltetrahydrofuran at 30–60°C, followed by NaOH hydrolysis (pH 2) to achieve ~5.39 g yield .
    Key variables : Temperature, solvent polarity, and base selection (e.g., sodium methylate vs. hydroxylamine hydrochloride) critically impact reaction efficiency .

Q. How is structural characterization performed for this compound, and what spectroscopic benchmarks are used?

  • 1H/13C NMR : Pyrrolidine protons appear as triplets at δ 3.85–4.03 ppm, while pyrrolo[2,3-d]pyrimidine NH signals resonate near δ 11.55–12.07 ppm . Aromatic protons from phenyl groups are observed at δ 7.44–7.86 ppm .
  • HRMS : Molecular ion peaks (e.g., m/z 392.2 for analogous compounds) and isotopic patterns validate molecular weight .
  • HPLC : Purity >98% is standard, with retention time consistency across C18 columns .

Advanced Research Questions

Q. How can computational methods predict biological activity and guide SAR studies for this compound?

  • Docking studies : Molecular docking with kinases (e.g., EGFR, JAK2) uses tools like AutoDock Vina. For example, the pyrrolo[2,3-d]pyrimidine core interacts with ATP-binding pockets via hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
  • QSAR models : Substituent effects (e.g., methoxy vs. fluoro groups) are analyzed using Hammett constants to correlate electronic properties with inhibitory potency (IC50) .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Case example : Discrepancies in IC50 values (e.g., 10 nM vs. 50 nM) may arise from assay conditions (ATP concentration, pH). Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Metabolic interference : Check for off-target effects using cytochrome P450 inhibition assays (e.g., CYP3A4) .

Q. How does the compound’s stability under physiological conditions affect experimental design?

  • pH stability : Hydrolytic degradation is tested in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4). The sulfonamide group is stable at pH 7.4 but hydrolyzes at pH < 3 .
  • Light/temperature sensitivity : Store at -20°C in amber vials to prevent photodegradation of the pyrrolo[2,3-d]pyrimidine ring .

Q. What analytical methods differentiate regioisomers or enantiomers in synthetic batches?

  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to resolve enantiomers (e.g., (R)-22p vs. (S)-22p, [α]D = -444) .
  • X-ray crystallography : Resolve ambiguous NOE signals (e.g., cyclohexyl vs. cyclopentyl substituents) by comparing experimental unit cell parameters with Cambridge Structural Database entries .

Q. How can selectivity for kinase targets be improved without compromising potency?

  • Structural modifications : Introduce bulky substituents (e.g., 3,4-dichlorophenyl) to exploit hydrophobic pockets in specific kinases .
  • Proteome-wide profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify off-target binding and refine substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.